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Compound of Interest

Compound Name: Hexyl phenylacetate

Cat. No.: B1594059 Get Quote

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

hexyl phenylacetate (C₁₄H₂₀O₂), a compound of interest in flavor, fragrance, and potentially

other areas of chemical research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with

standardized protocols for data acquisition.

Spectroscopic Data Summary
The structural formula of hexyl phenylacetate is presented below, with atoms numbered for

clarity in the NMR data tables.

The spectroscopic data presented are essential for the structural confirmation and purity

assessment of hexyl phenylacetate. The following tables summarize the quantitative data

obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Hexyl Phenylacetate (Predicted)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-a ~7.35 - 7.25 Multiplet - 5H

H-b ~3.61 Singlet - 2H

H-c ~4.08 Triplet ~6.7 2H

H-d ~1.62 Quintet ~7.0 2H

H-e, H-f ~1.30 Multiplet - 4H

H-g ~0.89 Triplet ~6.8 3H

Table 2: ¹³C NMR Spectroscopic Data for Hexyl Phenylacetate (Predicted)

Carbon Chemical Shift (δ, ppm)

C=O ~171.5

C (aromatic, quaternary) ~134.3

C-H (aromatic) ~129.2

C-H (aromatic) ~128.5

C-H (aromatic) ~127.0

O-CH₂ (hexyl) ~65.0

Ph-CH₂ ~41.5

O-CH₂-CH₂ (hexyl) ~31.4

-CH₂- (hexyl) ~28.5

-CH₂- (hexyl) ~25.5

-CH₂- (hexyl) ~22.5

-CH₃ (hexyl) ~14.0
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Mass Spectrometry (MS) Data
The mass spectrum of hexyl phenylacetate is characterized by fragmentation patterns typical

of esters. The molecular ion peak is expected at m/z 220.

Table 3: GC-MS Fragmentation Data for Hexyl Phenylacetate[1]

m/z Relative Intensity (%) Putative Fragment

43 99.99 [C₃H₇]⁺

91 84.95 [C₇H₇]⁺ (Tropylium ion)

92 24.28 [C₇H₈]⁺

136 23.33 [M - C₆H₁₂]⁺

41 21.56 [C₃H₅]⁺

Infrared (IR) Spectroscopy Data
The IR spectrum of hexyl phenylacetate displays characteristic absorption bands

corresponding to its functional groups.

Table 4: Key IR Absorption Bands for Hexyl Phenylacetate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3030 Medium C-H (Aromatic) Stretch

~2957, 2872 Strong C-H (Aliphatic) Stretch

~1740 Strong C=O (Ester) Stretch

~1496, 1454 Medium C=C (Aromatic) Stretch

~1250, 1160 Strong C-O (Ester) Stretch

~700, 740 Strong C-H (Aromatic) Out-of-plane bend
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-20 mg of the hexyl phenylacetate sample for ¹H

NMR or 20-50 mg for ¹³C NMR. The sample is then dissolved in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a clean, dry vial.

Filtration and Transfer: To remove any particulate matter, the solution is filtered through a

pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. The final

volume in the tube should be sufficient to cover the detector region, typically a height of 4-5

cm.

Instrument Setup: The NMR tube is carefully wiped clean and placed in the spinner turbine,

which is then inserted into the NMR spectrometer.

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The

magnetic field homogeneity is optimized through a process called shimming. Standard pulse

sequences are then used to acquire the ¹H and ¹³C spectra. Key parameters such as

acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-

to-noise and resolution.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A dilute solution of hexyl phenylacetate is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph (GC).

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,

helium) through a capillary column. The column temperature is programmed to ramp up,
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separating the components of the sample based on their boiling points and interactions with

the stationary phase.

Ionization and Analysis: As hexyl phenylacetate elutes from the GC column, it enters the

mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method,

where the molecule is bombarded with electrons, causing it to ionize and fragment. The

resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z)

ratio, and a mass spectrum is generated.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid): For a pure liquid sample like hexyl phenylacetate, the

simplest method is to prepare a thin film. A single drop of the liquid is placed on the surface

of one salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top,

spreading the liquid into a thin, uniform film.

Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR

spectrometer. A background spectrum of the empty instrument is first recorded. Then, the

sample spectrum is acquired. The instrument's software automatically ratios the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Cleaning: After analysis, the salt plates are carefully separated, rinsed with a dry solvent like

acetone, and dried before being returned to a desiccator to protect them from moisture.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like hexyl phenylacetate, from initial sample handling to final structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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